molecular formula C7H3Cl2NO3 B3269188 2-Chloro-6-nitrobenzoyl chloride CAS No. 50425-14-4

2-Chloro-6-nitrobenzoyl chloride

Cat. No. B3269188
CAS RN: 50425-14-4
M. Wt: 220.01 g/mol
InChI Key: IBOKYCVNZRDIAB-UHFFFAOYSA-N
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Description

2-Chloro-6-nitrobenzoyl chloride is an organic compound used as an intermediate for the synthesis of benzamidazoles . It appears as pale yellow crystals and is insoluble in water .


Synthesis Analysis

The synthesis of 2-Chloro-6-nitrobenzoyl chloride involves a multi-step reaction. The first step involves trichloroisocyanuric acid, 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical, and sodium bromide at 40 °C for 12 hours. The second step involves triethylamine and bis (trichloromethyl) carbonate in 1,2-dichloro-ethane at 60 °C for 4 hours .


Molecular Structure Analysis

The molecular formula of 2-Chloro-6-nitrobenzoyl chloride is C7H3Cl2NO3. It has an average mass of 220.010 Da and a monoisotopic mass of 218.949005 Da .


Chemical Reactions Analysis

2-Nitrobenzyl chloride reacts with N-methyldiethanolamine and further reaction of the resulting quaternary diol with thionyl chloride at room temperature yields nitrobenzyl mustard quaternary salts .


Physical And Chemical Properties Analysis

2-Chloro-6-nitrobenzoyl chloride is a solid substance with a melting point range of 44-48 °C . It has a boiling point of 127-133 °C at 13 hPa . The compound is insoluble in water but soluble in ethanol .

Scientific Research Applications

Synthesis of Organic Compounds

2-Chloro-6-nitrobenzoyl chloride is used in synthesizing a variety of organic compounds. For instance, it has been involved in the synthesis of benzoxazoles, a class of compounds with potential applications in pharmaceuticals (Ünver et al., 2002). Additionally, it has been used to create iminocarbene ligands for palladium(II) complexes, which are significant in catalysis and organic synthesis (Frøseth et al., 2003).

Role in Analytical Chemistry

This chemical also finds applications in analytical chemistry. For example, it's used in a fluorophotometric method for determining nitrate, showcasing its role in environmental and water quality analysis (Nakano et al., 1977). Moreover, it's employed in the HPLC-UV analysis of phenol and related compounds in water, indicating its importance in monitoring environmental contaminants (Higashi, 2017).

Drug and Antiviral Research

In the realm of drug discovery and antiviral research, derivatives of 2-chloro-6-nitrobenzoyl chloride have shown potential. For instance, its derivatives have been evaluated for antiviral properties against human cytomegalovirus and herpes simplex virus (Zou et al., 1996). Furthermore, thiocarbamide derivatives derived from it have been explored for their anticancer properties, highlighting its significance in oncological research (Pandey et al., 2019).

Development of Sensing Technologies

This chemical is instrumental in developing new sensing technologies. For example, it has been used in creating nickel(II) selective potentiometric sensors, demonstrating its utility in analytical and environmental sensing applications (Gupta et al., 2000).

Safety And Hazards

2-Chloro-6-nitrobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-6-nitrobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-4-2-1-3-5(10(12)13)6(4)7(9)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOKYCVNZRDIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-nitrobenzoyl chloride

Synthesis routes and methods

Procedure details

1 ml of dimethyl formamide and 17.9 gm (0.15 mol) of thionyl chloride were added to a suspension of 20.1 gm (0.1 mol) of 2-chloro-6-nitro-benzoic acid in 150 ml of anhydrous benzene. The reaction mixture was stirred for 30 minutes and heated to reflux temperature. After 3 hours another 17.9 gm (0.15 mol) of thionyl chloride were added. The reaction mixture was further refluxed for 3 hours. After cooling, the reaction mixture filtered, and the filtrate was evaporated in vacuo.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NB Chapman, K Clarke, SN Sawhney - Journal of the Chemical …, 1968 - pubs.rsc.org
… To the grey solution, 2-chloro-6nitrobenzoyl chloride (35-2 g., 0.16 mole) in dry ether (80 ml.) was added during 30 min., and the mixture was heated for a further 2 hr. with stirring. Dilute …
Number of citations: 3 pubs.rsc.org
S Itadani, S Takahashi, M Ima, T Sekiguchi… - Bioorganic & Medicinal …, 2015 - Elsevier
… The condensation of commercially available potassium 3-ethoxy-3-oxopropanoate 59 and 2-chloro-6-nitrobenzoyl chloride followed by cyclization afforded 61, which was converted to …
Number of citations: 9 www.sciencedirect.com

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